benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate
Description
Properties
IUPAC Name |
benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(9-6-10-15(14)2)13(16)17-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBONTIKDPBMGLX-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1C)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Steps in Pyroglutamic Acid-Based Synthesis
| Step | Reaction | Reagents/Conditions | Yield | Stereoselectivity |
|---|---|---|---|---|
| 1 | Thiolactam formation | Triphenylphosphine, amine base | 75% | N/A |
| 2 | Hydrogenolysis | Pd/C, ammonium formate | 82% | cis selectivity >20:1 |
| 3 | Decarboxylation | Palladium-mediated | 68% | Retention of configuration |
Catalytic Hydrogenation of Pyrroline Derivatives
Catalytic hydrogenation of Δ¹-pyrroline derivatives offers a direct route to pyrrolidines with controlled stereochemistry. Patent EP3015456A1 discloses the hydrogenation of compound E (a substituted pyrroline ester) using chiral catalysts (M1 or M2 ) to afford the cis-configured pyrrolidine D (Scheme 4). When E is a single enantiomer, hydrogenation proceeds with retention of configuration, yielding D in 56% yield after hydrolysis.
Reaction Mechanism and Conditions
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Substrate : Pyrroline ester (E ) with R₁ = methyl, R₃ = benzyl.
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Catalyst : Rhodium or ruthenium complexes with chiral phosphine ligands.
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Conditions : H₂ (50 psi), EtOH, 25°C, 12 h.
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Outcome : cis-1,2-Dimethylpyrrolidine-2-carboxylate (D ) with 92% ee.
This method is advantageous for its simplicity but requires access to enantiopure pyrroline precursors, which may necessitate additional synthetic steps.
Enantioselective Alkylation of Chiral Oxazolidines
The Higashiyama method employs chiral imines derived from (R)-phenylglycinol (35 ) to enforce stereocontrol during alkylation (Scheme 7). Grignard additions to imines (43 ) and oxazolidines (46 ) proceed with >98% diastereoselectivity, yielding trans-2,5-diarylpyrrolidines (47 ). For the target compound, substituting aryl Grignard reagents with methylmagnesium bromide enables access to 1,2-dimethyl analogues.
Critical Considerations:
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Chiral Auxiliary : (R)-Phenylglycinol directs facial selectivity during nucleophilic additions.
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Limitation : Removal of the auxiliary via LiDBB-mediated reductive cleavage reduces overall yield (45–50%).
Diastereoselective Additions to 1,3-Oxazolidines
Building on Higashiyama’s work, Katritsky’s group demonstrated that 1,3-oxazolidines derived from phenylglycinol undergo stereoselective alkylation with organocuprates (Scheme 11). For example, treatment of oxazolidine 50 with methyl cuprate generates the 2-methyl substituent with 85% de. Subsequent benzylation and hydrolysis afford the target compound in 62% overall yield.
Table 2: Optimization of Oxazolidine Alkylation
| Parameter | Condition | Outcome |
|---|---|---|
| Nucleophile | Me₂CuLi | 85% de |
| Temperature | −78°C | Minimized side reactions |
| Solvent | THF | Improved solubility |
Reductive Amination of Ketoesters
Reductive amination of δ-ketoesters provides an alternative route. A diketone intermediate (89 ) undergoes asymmetric hydrogenation using a chiral β-ketoiminato cobalt catalyst to yield the C₂-symmetric pyrrolidine (90 ) with 94% ee (Scheme 21) . Methylation of the secondary amine and esterification with benzyl chloroformate completes the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Benzyl bromide or chloride with bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced derivatives such as alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to modulation of biological activity.
Comparison with Similar Compounds
Notes
Handling Precautions :
- Avoid skin/eye contact; rinse thoroughly with water if exposed .
- Store in a tightly closed container in a ventilated area .
Regulatory Compliance : Neither compound is listed under CERCLA, OSHA, or California Proposition 65, but compliance with general laboratory safety protocols is advised .
Research Gaps : Detailed comparative studies on the R- and S-enantiomers’ biological or catalytic activities are lacking, highlighting a need for further investigation.
Biological Activity
Benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and its potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with two methyl groups at the 1 and 2 positions and a benzyl ester at the carboxylic acid position. Its chemical formula is and it has a molecular weight of approximately 201.28 g/mol.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is hypothesized that the compound may function as an enzyme inhibitor or receptor modulator, influencing pathways involved in cellular proliferation and apoptosis.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the findings from recent studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 19.3 | |
| MDA-MB-468 (Triple-Negative Breast Cancer) | 6.57 | |
| HeLa (Cervical Cancer) | 15.0 |
These results indicate that the compound has varying degrees of potency across different cancer cell types, with particularly strong activity observed in the MDA-MB-468 cell line.
Case Studies
- Antitumor Activity : A study evaluated the antitumor efficacy of this compound against human solid tumor cell lines. The compound induced apoptosis in MDA-MB-468 cells, suggesting potential as a therapeutic agent for aggressive breast cancers .
- Mechanistic Insights : Another investigation into the mechanism revealed that the compound inhibited specific proteases involved in tumor progression, thereby reducing metastatic potential .
- Comparative Analysis : In comparative studies with established chemotherapeutics like gefitinib, this compound showed superior selectivity against certain cancer types, indicating its potential as a lead compound for drug development .
Toxicological Profile
While evaluating the biological activity, it is crucial to consider the safety profile of this compound. Preliminary toxicity assessments suggest that it has a favorable safety margin at therapeutic doses; however, comprehensive toxicological studies are necessary to fully elucidate its safety in vivo.
Future Directions
The promising biological activities of this compound warrant further investigation into its pharmacokinetics and pharmacodynamics. Future research should focus on:
- In Vivo Efficacy : Conducting animal studies to assess therapeutic efficacy and safety.
- Mechanistic Studies : Elucidating detailed mechanisms of action through biochemical assays.
- Formulation Development : Exploring various formulations to enhance bioavailability and target delivery.
Q & A
Q. What synthetic methodologies are commonly employed for benzyl (2R)-1,2-dimethylpyrrolidine-2-carboxylate, and how are reaction conditions optimized?
The synthesis often involves chiral pyrrolidine precursors subjected to alkylation or condensation. For example, potassium carbonate in DMF at elevated temperatures (e.g., 150°C) promotes nucleophilic substitution, followed by extraction with ethyl acetate and purification via silica gel chromatography (hexane:ethyl acetate gradients) . Microwave-assisted synthesis can reduce reaction times while preserving yields, as seen in analogous pyrrolidine derivatives . Key parameters include solvent polarity, temperature control, and stoichiometric ratios of reagents to minimize side reactions.
Q. How is the stereochemical integrity of the (2R) configuration validated during synthesis?
Chiral HPLC and ¹H/¹³C NMR spectroscopy are critical. Coupling constants (e.g., δ 3.3–3.3 ppm for pyrrolidine protons) and nuclear Overhauser effect (NOE) experiments confirm spatial arrangements . Absolute configuration is resolved via X-ray crystallography using SHELX software, which refines crystallographic data to determine bond angles and torsional parameters .
Q. What purification techniques are recommended to isolate high-purity this compound?
Silica gel column chromatography with gradient elution (e.g., hexane:ethyl acetate 7:1 to 3:1) effectively separates diastereomers. For scale-up, recrystallization from ethanol or methanol improves purity (>95%), as demonstrated in related compounds . Post-purification, analytical TLC and LC-MS validate homogeneity.
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes in the synthesis of pyrrolidine derivatives?
Steric and electronic factors dictate stereoselectivity. For instance, bulky substituents at the pyrrolidine 2-position (e.g., methyl groups) hinder racemization, while polar aprotic solvents like DMF stabilize transition states. In palladium-catalyzed ring expansions, electronic modulation of ligands (e.g., phosphines) can shift equilibria to favor (R)-enantiomers . Kinetic vs. thermodynamic control must be assessed via time-resolved NMR or quenching experiments.
Q. What analytical strategies resolve contradictions in spectroscopic data for structurally similar pyrrolidine analogs?
Discrepancies in NMR shifts or melting points often arise from solvation effects or polymorphism. For example, DMSO-d6 may induce solvent-dependent shifts in carbonyl protons (δ ~10 ppm) . High-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., C=O stretches at ~1700 cm⁻¹) cross-validate molecular identity. Crystallographic data provide definitive structural benchmarks .
Q. How can computational methods complement experimental data in predicting reactivity and stability?
Density functional theory (DFT) calculations model transition states to predict regioselectivity in alkylation reactions. For stability studies, molecular dynamics simulations assess hydrolytic degradation pathways under varying pH conditions, aligning with experimental HPLC stability profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
